molecular formula C19H29NO2 B12733027 Testosterone oxime, (E)- CAS No. 14958-66-8

Testosterone oxime, (E)-

Cat. No.: B12733027
CAS No.: 14958-66-8
M. Wt: 303.4 g/mol
InChI Key: CCDNGLFWWXCDAW-QBDCATRVSA-N
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Description

Testosterone oxime, (E)- is a derivative of testosterone, where the ketone group at the C3 position is replaced by an oxime moiety (-N-O-). The (E)-configuration denotes the spatial arrangement of substituents around the C=N bond, with the hydroxylamine group and the steroid nucleus on opposite sides. This structural modification alters the compound’s physicochemical properties, such as solubility and stability, and modulates its biological activity compared to native testosterone. Oxime derivatives are often synthesized to enhance bioavailability, reduce androgenic side effects, or enable conjugation for analytical or therapeutic purposes .

Testosterone oxime’s applications span immunology, analytical chemistry, and endocrinology. For example, testosterone-3-(O-carboxymethyl) oxime is conjugated to carrier proteins (e.g., bovine serum albumin) to generate antisera for immunoassays, leveraging the oxime’s reactivity and stability . The (E)-isomer is particularly significant, as geometric isomerism (E vs. Z) can drastically influence receptor binding and metabolic pathways, as observed in other oxime esters .

Properties

CAS No.

14958-66-8

Molecular Formula

C19H29NO2

Molecular Weight

303.4 g/mol

IUPAC Name

(3E,8R,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H29NO2/c1-18-9-7-13(20-22)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-17,21-22H,3-10H2,1-2H3/b20-13+/t14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

CCDNGLFWWXCDAW-QBDCATRVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C/C(=N/O)/CC[C@]34C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NO)CCC34C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Testosterone oxime, (E)-, can be synthesized through the reaction of testosterone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl group of testosterone, resulting in the formation of the oxime derivative .

Industrial Production Methods

Industrial production of testosterone oxime, (E)-, follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to isolate the desired oxime compound .

Chemical Reactions Analysis

Types of Reactions

Testosterone oxime, (E)-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Testosterone oxime, (E)-, has several applications in scientific research:

Mechanism of Action

The mechanism of action of testosterone oxime, (E)-, involves its interaction with androgen receptors. The oxime group enhances the compound’s binding affinity to the receptor, leading to the activation of androgen-responsive genes. This activation results in the modulation of various physiological processes, including muscle growth, bone density, and secondary sexual characteristics .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares testosterone oxime, (E)- with structurally related steroid oximes and derivatives:

Compound Structural Feature Key Biological Activity Applications References
Testosterone oxime, (E)- C3 oxime, (E)-configuration Immunogen for antisera production Analytical standards, hormone assays
Norethisterone-3-oxime-acetate 19-norsteroid with C3 oxime and acetate Progestogenic, contraceptive Oral contraceptive pills
Estrone oxime derivatives C17-ketone replaced with oxime Cytotoxic, anti-proliferative Antitumor drug candidates
Tiforoxime Tiroforan-family oxime Anti-protozoal, antimicrobial Experimental antimicrobial agent
Key Observations:
  • Steroid Backbone Variations: Norethisterone oxime lacks the C19 methyl group (19-norsteroid), enhancing progestogenic activity, while estrone oxime derivatives retain the estrogenic backbone, enabling cytotoxicity in hormone-sensitive cancers .
  • Oxime Functionalization: Tiforoxime’s oxime group contributes to its anti-protozoal activity, whereas testosterone oxime’s oxime facilitates covalent conjugation for immunological applications .

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